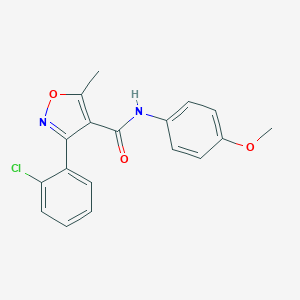
3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide, abbreviated as CMPOX, is a synthetic compound that has been investigated for its potential applications in a variety of scientific fields. It is a member of the oxazole family of compounds, which are nitrogen-containing heterocyclic compounds that are known for their biological activity. CMPOX has been studied for its ability to serve as a building block for synthesizing other compounds, its potential utility in scientific research applications, its biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
Applications De Recherche Scientifique
Environmental Impact of Chlorophenols
- Toxicity and Biodegradation : Chlorophenols, like 2-chlorophenol, exhibit moderate toxic effects to mammalian and aquatic life, with potential for considerable toxicity upon long-term exposure. Their persistence in the environment varies, with low persistence where adapted microflora capable of biodegrading these compounds is present. However, environmental conditions can alter their biodegradability, making some chlorophenols moderately persistent. Bioaccumulation is generally low, but these compounds have a significant organoleptic effect on aquatic environments (Krijgsheld & Gen, 1986).
Potential in Drug Development
- Anticancer Research : Studies have explored the tumor specificity and keratinocyte toxicity of various compounds, with some showing potential as anticancer drugs due to high tumor specificity and minimal keratinocyte toxicity. Research in this area is crucial for developing safer anticancer medications (Sugita et al., 2017).
Chemical Processes and Applications
- Scintillator Materials : Research on plastic scintillators based on polymethyl methacrylate includes the use of various luminescent dyes and solvents, which do not alter their scintillation efficiency or stability. Such materials are important for radiation detection and other applications in physics (Salimgareeva & Kolesov, 2005).
- Synthesis and Applications of Oxazoles : Oxazoles and related compounds, including 1,2-oxazoles, have been synthesized through various methods and are important in the development of pharmaceuticals and chemicals with diverse biological activities. Their synthesis, properties, and applications are a significant area of research (Sainsbury, 1991).
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-11-16(17(21-24-11)14-5-3-4-6-15(14)19)18(22)20-12-7-9-13(23-2)10-8-12/h3-10H,1-2H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFXTRPXUAONIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

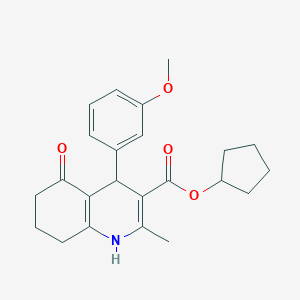

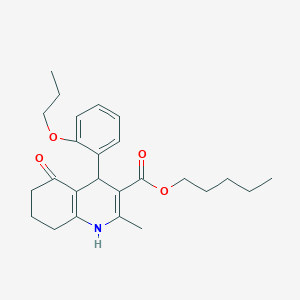
![Pentyl 2,7,7-trimethyl-4-[3-(methyloxy)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B402090.png)
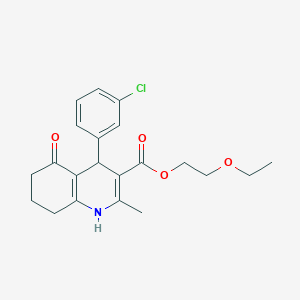
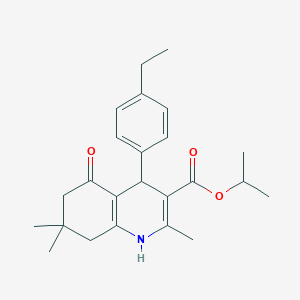
![Butyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B402093.png)
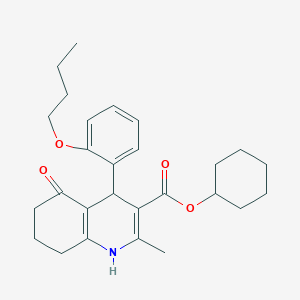
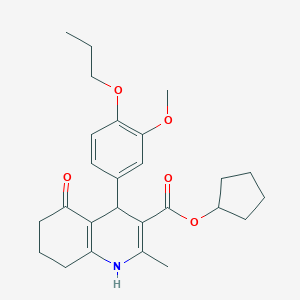


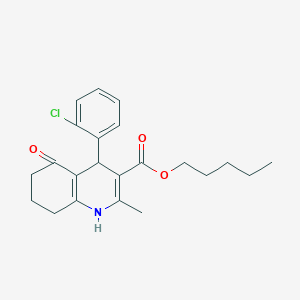
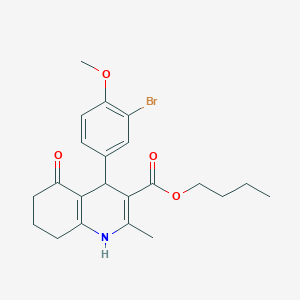
![Pentyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B402106.png)